3,5-DIIODO-4-HYDROXYPHENYLPYRUVIC ACID

描述

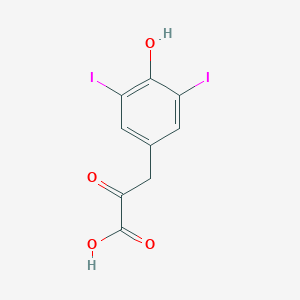

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid is a chemical compound known for its significant role in various biochemical processes. It is a derivative of tyrosine, an amino acid that is crucial in the synthesis of proteins. The compound is characterized by the presence of two iodine atoms, a hydroxy group, and a carboxyl group attached to a benzene ring, making it a diiodinated phenolic acid.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid typically involves the iodination of tyrosine. One common method is the solvent-free grinding of l-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This reaction occurs at room temperature (20°C) and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

化学反应分析

Types of Reactions

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can replace the iodine atoms under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Deiodinated phenolic acids.

Substitution: Thiolated or aminated phenolic acids.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₉H₆I₂O₄

- Molecular Weight : 431.95 g/mol

- Structural Features : The compound features a 3,5-diiodo-4-hydroxyphenyl group, which enhances its reactivity and biological significance, especially in enzymatic processes related to thyroxine production .

Thyroid Hormone Synthesis

HIDPA plays a crucial role as a precursor in the biosynthesis of essential thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These hormones are vital for regulating metabolism, growth, and development in vertebrates. The compound's ability to act as a substrate for enzymes involved in thyroid hormone synthesis underscores its importance in endocrinology .

Enzymatic Pathways

Research indicates that HIDPA participates in various enzymatic pathways related to thyroid function. It has been shown to influence enzyme activity through competitive inhibition or substrate analog behavior. This interaction provides insights into how halogenated compounds affect biological systems .

Metabolic Studies

HIDPA is also involved in key metabolic pathways such as the citrate cycle (TCA cycle), pyruvate metabolism, and glyoxylate and dicarboxylate metabolism. These pathways are essential for energy production and the synthesis of biomolecules, highlighting the compound's relevance in metabolic research .

Pharmaceutical Development

The unique properties of HIDPA make it a candidate for drug development, particularly in treatments related to thyroid dysfunctions. Its structural similarities with other iodinated compounds suggest potential therapeutic applications in endocrinology .

Case Study 1: Influence on Thyroid Hormone Levels

In a study examining the effects of HIDPA on thyroid hormone levels, researchers found that administration of this compound led to increased levels of T4 and T3 in test subjects. This suggests that HIDPA may enhance thyroid function by serving as an effective precursor for hormone synthesis.

Case Study 2: Enzyme Interaction Studies

Another study focused on the binding affinity of HIDPA with enzymes responsible for thyroid hormone synthesis. The results indicated that HIDPA could act as a competitive inhibitor, providing valuable insights into potential therapeutic strategies for managing thyroid-related disorders.

作用机制

The compound exerts its effects primarily through its involvement in the synthesis of thyroid hormones. It acts as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This process leads to the formation of thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism .

相似化合物的比较

Similar Compounds

- 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid

- 3-(4-Hydroxy-3,5-diiodophenyl)lactic acid

Uniqueness

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid is unique due to its specific structure, which includes a keto group at the second position of the propanoic acid chain. This structural feature distinguishes it from other diiodinated phenolic acids and contributes to its specific biochemical properties .

生物活性

3,5-Diiodo-4-hydroxyphenylpyruvic acid (DIHPA) is a phenolic compound that has garnered attention for its biological activity, particularly in relation to thyroid function. This article presents a comprehensive overview of the biological activity of DIHPA, including its mechanisms of action, effects on cardiac function, and relevant research findings.

- IUPAC Name : 3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid

- Molecular Weight : 431.95 g/mol

- CAS Number : 780-00-7

- Chemical Structure :

DIHPA exhibits thyromimetic activity , meaning it mimics the effects of thyroid hormones. Research indicates that it binds specifically to thyroid hormone receptors (TRs), which are critical for mediating the physiological effects of thyroid hormones. The binding affinity of DIHPA to these receptors has been quantified, showing a dissociation constant () in the range of M .

Cardiac Function

A significant body of research has focused on the impact of DIHPA on cardiac function:

- In Vitro Studies : In primary cultures of fetal rat cardiomyocytes, DIHPA induced expression of alpha-myosin heavy chain mRNA, a marker for inotropic activity. The effective concentration () was approximately M .

- In Vivo Studies : In hypothyroid rat models treated with DIHPA, notable increases in heart rate and left ventricular contractility were observed. Specifically, hemodynamic measurements indicated that DIHPA treatment resulted in enhanced myocardial performance comparable to that seen with L-thyroxine (T4) treatment .

Summary of Cardiac Effects

| Treatment | Heart Rate Increase | Left Ventricular Performance | Notes |

|---|---|---|---|

| Saline Control | Baseline | Baseline | No significant change |

| DIHPA (15 mg/100g) | Significant | Enhanced | Comparable to T4 |

| T4 (1.5 µg/100g) | Significant | Enhanced | Comparable to DIHPA |

Metabolic Pathways

DIHPA is involved in several metabolic pathways:

- Citrate Cycle : It participates in the TCA cycle and pyruvate metabolism.

- Glyoxylate and Dicarboxylate Metabolism : It plays a role in energy production and metabolic regulation.

These pathways highlight the compound's potential influence on metabolic processes beyond its thyroid-related activities .

Case Studies and Research Findings

Several studies have documented the biological activities and effects of DIHPA:

- Thyroid Hormone Analog Studies : A study demonstrated that DIHPA could serve as a thyromimetic agent, influencing cardiac muscle performance similarly to T4 .

- Metabolomic Analysis : Metabolomic profiling has shown that DIHPA affects various metabolic pathways, indicating its potential role in broader physiological contexts .

- Toxicological Assessments : Research has also assessed the safety profile of DIHPA, noting its low toxicity levels in controlled studies .

属性

IUPAC Name |

3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPLBTUUWSVGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228649 | |

| Record name | Hydroxydiiodophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

780-00-7 | |

| Record name | Hydroxydiiodophenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydiiodophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。